![molecular formula C8H3BrF3N B577737 3-Bromo-4-(trifluoromethyl)benzonitrile CAS No. 1212021-55-0](/img/structure/B577737.png)
3-Bromo-4-(trifluoromethyl)benzonitrile
Overview
Description
3-Bromo-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3BrF3N. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a trifluoromethyl group at the fourth position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(trifluoromethyl)benzonitrile typically involves the bromination of 4-(trifluoromethyl)benzonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups replacing the bromine atom.
Cross-Coupling Reactions: Biaryl compounds or other complex aromatic structures.
Reduction: Corresponding amines from the reduction of the nitrile group.
Scientific Research Applications
3-Bromo-4-(trifluoromethyl)benzonitrile is utilized in various scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: In the development of advanced materials, including polymers and liquid crystals.
Agrochemicals: As an intermediate in the synthesis of herbicides, insecticides, and fungicides.
Catalysis: As a ligand or precursor in the preparation of catalysts for organic transformations.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitrile group can participate in hydrogen bonding or other interactions with the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)benzonitrile
- 3-(Trifluoromethyl)benzonitrile
- 4-Bromobenzonitrile
- 4-Bromobenzotrifluoride
Uniqueness
3-Bromo-4-(trifluoromethyl)benzonitrile is unique due to the presence of both bromine and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical syntheses. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a reactive site for further functionalization .
Biological Activity
3-Bromo-4-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₆BrF₃N. The compound features a bromine atom, a trifluoromethyl group (–CF₃), and a nitrile functional group (–C≡N) attached to a benzene ring. These substituents contribute to its lipophilicity and metabolic stability, enhancing its interaction with biological targets.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's ability to penetrate biological membranes, facilitating interactions with intracellular targets.
- Electrophilic Properties : The presence of the bromine atom allows for nucleophilic substitution reactions, which can modify the compound's reactivity towards various enzymes and receptors.
- Hydrogen Bonding : The functional groups may participate in hydrogen bonding with target proteins, modulating their activity and potentially inhibiting certain metabolic pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antitumor Properties : Preliminary studies suggest that this compound may possess antitumor effects, although specific biological assays are required to confirm efficacy.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit cytochrome P450 enzymes, impacting drug metabolism and pharmacokinetics .
- Potential as Drug Candidates : The compound is being investigated for its potential use in drug discovery due to its ability to interact with specific molecular targets in medicinal applications .
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with commercially available brominated and trifluoromethylated aromatic compounds.
- Reactions : Common reactions include nucleophilic substitutions and electrophilic aromatic substitutions, which leverage the unique properties of the trifluoromethyl group.
- Yield Optimization : Researchers focus on optimizing reaction conditions to maximize yield and purity.
Case Studies
Several studies highlight the biological activity of this compound:
- Inhibition Studies : A study evaluating the inhibitory effects on cytochrome P450 enzymes demonstrated that compounds with trifluoromethyl groups often exhibit enhanced inhibition compared to non-fluorinated analogs .
- Antitumor Activity : In vitro assays have indicated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the trifluoromethyl group significantly affect the biological activity, underscoring the importance of this moiety in drug design .
Comparative Analysis
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antitumor, enzyme inhibition | Lipophilicity enhancement, nucleophilic substitution |
Similar Trifluoromethyl Compounds | Varies (antidepressants, anti-inflammatory) | Interaction with receptors/enzyme modulation |
Properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIHGYONUJZZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736565 | |
Record name | 3-Bromo-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212021-55-0 | |
Record name | 3-Bromo-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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